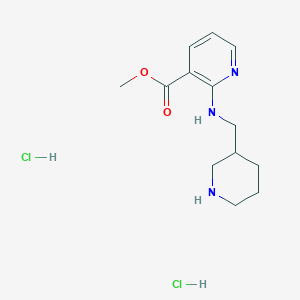

Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride

Vue d'ensemble

Description

Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride, also known as methyl nicotinate hydrochloride, is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 293.86 g/mol and a melting point of 127-128°C. Methyl nicotinate hydrochloride is a derivative of nicotinic acid and is used in many biochemical and physiological studies. It has been used in the study of enzymes, receptors, and other biological processes.

Applications De Recherche Scientifique

Corrosion Inhibition

Mannich base derivatives of nicotinamide, closely related to Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These compounds, including N-(morpholino(phenyl)methyl)nicotinamide (NMB) and N-(phenyl(piperidin-1-yl)methyl) nicotinamide (NPB), demonstrate significant effectiveness as corrosion inhibitors. Their adsorption on the mild steel surface follows the Langmuir adsorption isotherm, indicating a spontaneous process. These inhibitors are classified as mixed-type, affecting both anodic and cathodic processes, and electrochemical experiments confirmed the formation of a protective inhibitor film on the steel surface (Jeeva, Prabhu, & Rajesh, 2017).

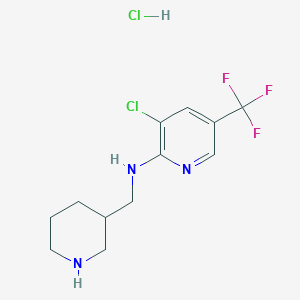

Antimicrobial Activity

Compounds structurally related to this compound, particularly 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising in vitro activity against a range of Gram-positive and Gram-negative bacteria as well as fungal species, comparable to standard drugs in some cases (Patel & Shaikh, 2010).

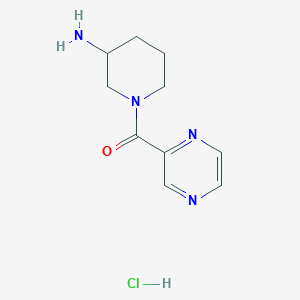

Cancer Research

In the field of cancer research, derivatives with structural elements related to this compound have been explored as potential therapeutic agents. Specifically, compounds designed to inhibit Aurora kinases, which play a crucial role in cell division, have been identified. These inhibitors may offer a novel approach to cancer treatment by targeting the mitotic process (ヘンリー,ジェームズ, 2006).

Neuropharmacology

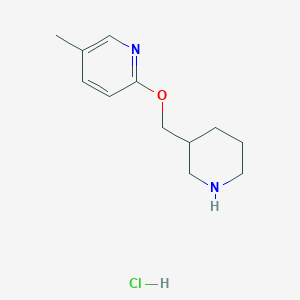

In neuropharmacology, research has focused on the synthesis of compounds like this compound for their potential cognitive-enhancing effects. ABT-089, a 3-pyridyl ether nicotinic acetylcholine receptor ligand, shows promise in rodent and primate models for cognitive enhancement and possesses a reduced propensity to activate peripheral ganglionic type receptors. Its favorable oral bioavailability makes it a candidate for treating cognitive disorders (Lin et al., 1997).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought to promote the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .

Result of Action

Related compounds such as methyl nicotinate are known to induce vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Propriétés

IUPAC Name |

methyl 2-(piperidin-3-ylmethylamino)pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.2ClH/c1-18-13(17)11-5-3-7-15-12(11)16-9-10-4-2-6-14-8-10;;/h3,5,7,10,14H,2,4,6,8-9H2,1H3,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKIVIRXXXIVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NCC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671452 | |

| Record name | Methyl 2-{[(piperidin-3-yl)methyl]amino}pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185308-09-1 | |

| Record name | Methyl 2-{[(piperidin-3-yl)methyl]amino}pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

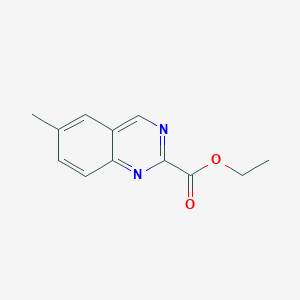

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

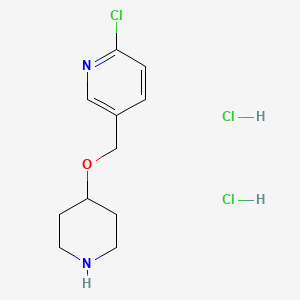

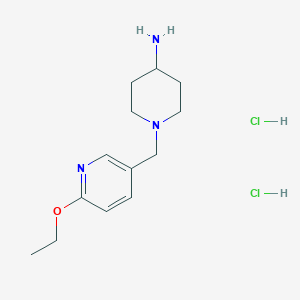

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Trifluoromethyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol](/img/structure/B1500644.png)